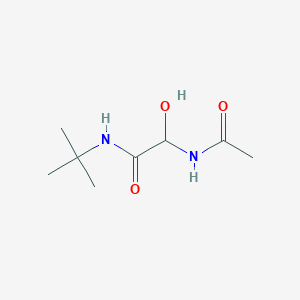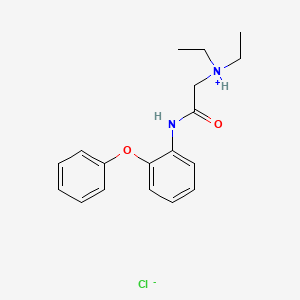
Acetanilide, 2-(diethylamino)-2'-phenoxy-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetanilide, 2-(diethylamino)-2’-phenoxy-, hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an acetanilide core with diethylamino and phenoxy substituents, making it a versatile molecule with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 2-(diethylamino)-2’-phenoxy-, hydrochloride typically involves the acetylation of aniline derivatives. One common method involves the reaction of aniline with acetic anhydride in the presence of an acid or base catalyst. The reaction is often carried out under reflux conditions to ensure complete conversion. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of microwave irradiation has been explored to accelerate the reaction and reduce energy consumption .
化学反应分析
Types of Reactions
Acetanilide, 2-(diethylamino)-2’-phenoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino or phenoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
科学研究应用
Acetanilide, 2-(diethylamino)-2’-phenoxy-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It has been explored for its potential use as a local anesthetic and antiarrhythmic agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .
作用机制
The mechanism of action of Acetanilide, 2-(diethylamino)-2’-phenoxy-, hydrochloride involves its interaction with specific molecular targets. In the case of its use as a local anesthetic, the compound blocks sodium channels in nerve cells, preventing the transmission of pain signals. This action is similar to that of other local anesthetics like lidocaine .
相似化合物的比较
Similar Compounds
Lidocaine: A well-known local anesthetic with a similar structure and mechanism of action.
Bupivacaine: Another local anesthetic with a longer duration of action compared to lidocaine.
Mepivacaine: Similar to lidocaine but with a slightly different pharmacokinetic profile .
Uniqueness
Acetanilide, 2-(diethylamino)-2’-phenoxy-, hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties.
属性
CAS 编号 |
64046-54-4 |
|---|---|
分子式 |
C18H23ClN2O2 |
分子量 |
334.8 g/mol |
IUPAC 名称 |
diethyl-[2-oxo-2-(2-phenoxyanilino)ethyl]azanium;chloride |
InChI |
InChI=1S/C18H22N2O2.ClH/c1-3-20(4-2)14-18(21)19-16-12-8-9-13-17(16)22-15-10-6-5-7-11-15;/h5-13H,3-4,14H2,1-2H3,(H,19,21);1H |
InChI 键 |
RJYDGLWEKREQNC-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CC(=O)NC1=CC=CC=C1OC2=CC=CC=C2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


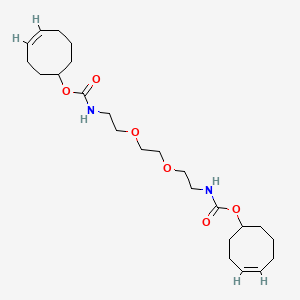
![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13782422.png)
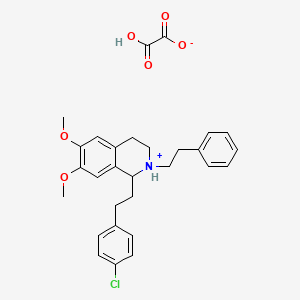
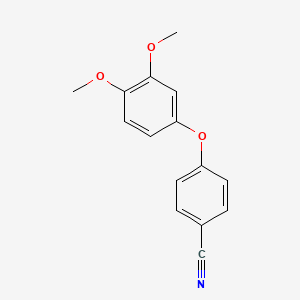
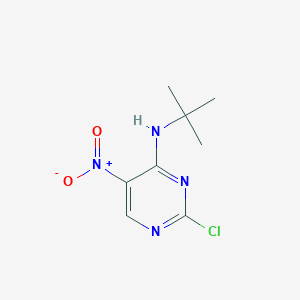
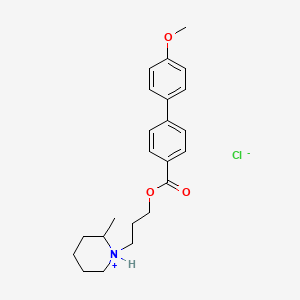
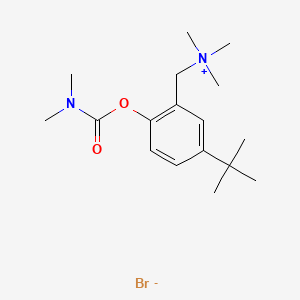
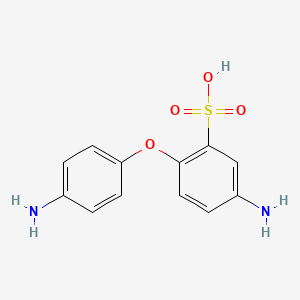
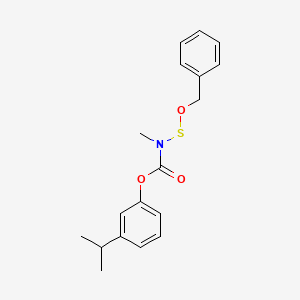
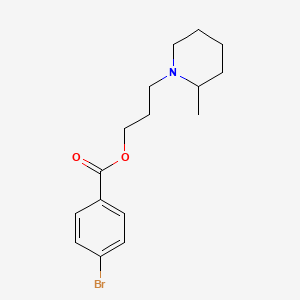
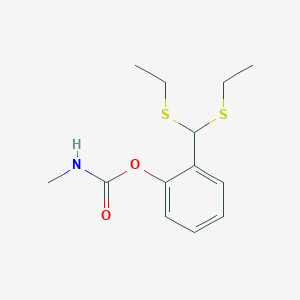
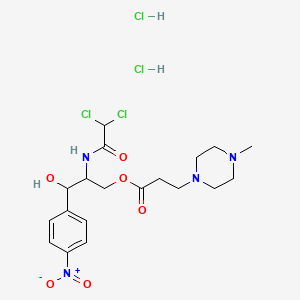
![4-[4-[(4-Iminocyclohexa-2,5-dien-1-yl)-(4-methylphenyl)methyl]anilino]benzenesulfonic acid](/img/structure/B13782470.png)
